molecular formula C20H30N2O5 B13387772 Ethyl (2S,5R)-1-Boc-5-[(benzyloxy)amino]piperidine-2-carboxylate

Ethyl (2S,5R)-1-Boc-5-[(benzyloxy)amino]piperidine-2-carboxylate

Cat. No.: B13387772
M. Wt: 378.5 g/mol
InChI Key: SMKPOQAIVWXDFN-UHFFFAOYSA-N
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Description

Ethyl (2S,5R)-1-Boc-5-[(benzyloxy)amino]piperidine-2-carboxylate (CAS 1416134-48-9) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a benzyloxyamino substituent, and an ethyl ester moiety. Its stereochemistry (2S,5R) is critical for biological activity, particularly as a key intermediate in synthesizing avibactam, a β-lactamase inhibitor used in combination antibiotics . The compound is synthesized via multi-step routes, including lipase-catalyzed resolution to achieve enantiopurity . Applications extend to anti-inflammatory drug development, where it serves as a precursor for heterocyclic compounds with demonstrated in vivo efficacy .

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 5-(phenylmethoxyamino)piperidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5/c1-5-25-18(23)17-12-11-16(13-22(17)19(24)27-20(2,3)4)21-26-14-15-9-7-6-8-10-15/h6-10,16-17,21H,5,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKPOQAIVWXDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)NOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1-tert-butyl 2-ethyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carboxylic acid derivatives.

    Introduction of the Benzyloxy Group: This step often involves nucleophilic substitution reactions where a benzyloxy group is introduced to the piperidine ring.

    Protection and Deprotection Steps: Protecting groups such as tert-butyl are used to prevent unwanted reactions at specific sites during the synthesis. These groups are later removed under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Boc Deprotection with Trifluoroacetic Acid

The Boc group is cleaved under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C, yielding ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate (7 ). This step is critical for liberating the secondary amine, enabling further functionalization .

ReagentSolventTemperatureTimeYieldReference
TFADCM0°C → rt15 h75.2% (over two steps)

Ester-to-Amide Conversion via Aminolysis

The ethyl ester undergoes aminolysis with 7 M ammonia in methanol at room temperature, producing (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide (9 ). This reaction proceeds via nucleophilic attack of ammonia on the ester carbonyl, followed by elimination of ethanol .

ReagentSolventTemperatureTimeYieldReference
NH<sub>3</sub> (7 M in MeOH)Methanolrt8 hQuantitative

Cyclization to Bicyclic β-Lactamase Inhibitor

The carboxamide (9 ) is cyclized using 9-fluorenylmethyl chloroformate (Fmoc-Cl) and carbonyl diimidazole (CDI) in chlorobenzene. This forms the bicyclo[3.2.1]octane scaffold of avibactam (10 ) through sequential Fmoc protection, intramolecular cyclization, and deprotection .

StepReagents/ConditionsYieldReference
Fmoc ProtectionFmoc-Cl, DIPEA, chlorobenzene, 30°C-
CyclizationCDI, 15°C, 11 h89%
DeprotectionDiethylamine, HCl-

Alternative Synthetic Routes

Patent literature describes additional methods for synthesizing the intermediate, including:

  • Reductive Amination : Using L-glutamic acid as a starting material, followed by stereoselective reduction and coupling .

  • Enzymatic Resolution : Lipozyme CALB-mediated kinetic resolution of racemic piperidine esters to achieve high enantiomeric excess (d.r. ≥ 99:1) .

Stability and Handling

The compound is stable under inert conditions but sensitive to strong acids (e.g., TFA) and bases. Storage recommendations include protection from moisture and refrigeration (RT to −20°C) .

Scientific Research Applications

(2S,5R)-1-tert-butyl 2-ethyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (2S,5R)-1-tert-butyl 2-ethyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various physiological responses.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Ester Group Variations :

    • The ethyl ester in the target compound enhances solubility in polar solvents compared to the benzyl ester in CAS 1171080-45-7, which may improve reaction kinetics in aqueous-phase syntheses .
    • Methyl esters (e.g., PA 28 0901009) offer reduced steric hindrance but lower hydrolytic stability, limiting their utility in multi-step syntheses .
  • Stereochemical Impact: The (2S,5R) configuration is essential for avibactam’s β-lactamase inhibitory activity.
  • Protecting Groups :

    • The Boc group in the target compound enables selective deprotection under mild acidic conditions, facilitating downstream functionalization. Analogs lacking this group require harsher conditions, risking side reactions .

Biological Activity

Ethyl (2S,5R)-1-Boc-5-[(benzyloxy)amino]piperidine-2-carboxylate, also known as Avibactam INT 1, is a compound of significant interest due to its biological activity, particularly as a β-lactamase inhibitor. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H24N2O7
  • Molar Mass : 368.3817 g/mol
  • CAS Number : 1416134-48-9

This compound functions primarily as a β-lactamase inhibitor . It irreversibly inhibits the lactamase enzymes produced by bacteria, which are responsible for the degradation of β-lactam antibiotics, such as penicillins and cephalosporins. This inhibition enhances the efficacy of these antibiotics against resistant bacterial strains.

Biological Activity

The compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • In vitro studies have demonstrated that this compound effectively restores the activity of β-lactam antibiotics against various strains of bacteria that produce β-lactamases.
    • It has shown particular efficacy against Mycobacterium tuberculosis by inhibiting its lactamase activity .
  • Synergistic Effects :
    • When used in combination with β-lactam antibiotics, this compound has been found to enhance the antibacterial activity significantly, making it a valuable adjunct in treating resistant infections .

Case Studies and Research Findings

Several studies highlight the compound's potential in clinical applications:

  • Study on Mycobacterium tuberculosis : A study indicated that this compound effectively inhibited the growth of Mycobacterium tuberculosis in laboratory settings by preventing the breakdown of β-lactam antibiotics .
  • Combination Therapy Research : Research has shown that combining this compound with meropenem resulted in enhanced antibacterial activity against Enterobacteriaceae strains producing extended-spectrum β-lactamases (ESBLs), suggesting its role in overcoming antibiotic resistance .

Summary of Biological Activity

Activity TypeDescriptionReference
AntimicrobialInhibits growth of M. tuberculosis
Synergistic EffectEnhances β-lactam efficacy against resistant bacteria
Inhibition MechanismIrreversible inhibition of β-lactamases

Chemical and Physical Properties

PropertyValue
Molecular FormulaC17H24N2O7
Molar Mass368.3817 g/mol
CAS Number1416134-48-9

Q & A

Q. How can researchers optimize the synthesis of Ethyl (2S,5R)-1-Boc-5-[(benzyloxy)amino]piperidine-2-carboxylate to improve yields and stereochemical purity?

  • Methodological Answer : Key steps include:
  • Reagent Selection : Use trimethylsulfoxonium iodide and potassium tert-butoxide in THF/DMSO to generate the epoxide intermediate, achieving a 57.3% yield for the target compound .
  • Temperature Control : Maintain low temperatures (-12°C) during nucleophilic ring-opening to minimize racemization .
  • Purification : Distillation under reduced pressure and extraction with 1,2-dichloroethane enhance purity (98.3% yield in optimized conditions) .
  • Enzymatic Resolution : Lipase-catalyzed resolution of intermediates (e.g., (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate) ensures stereochemical fidelity, critical for downstream β-lactamase inhibitor applications .

Q. What spectroscopic methods are most effective for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :
  • 1H NMR : Characteristic signals include δ 1.22 (t, 3H, ethyl CH3), δ 4.59 (s, 2H, benzyl CH2), and δ 7.34 (m, 5H, aromatic protons), with splitting patterns confirming the (2S,5R) configuration .
  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H, with mobile phases containing hexane/isopropanol to detect stereochemical impurities (e.g., Avibactam Impurity 71) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C17H24N2O7 for the oxalate salt, MW 377.39) .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in multi-step syntheses, particularly in enzymatic processes?

  • Methodological Answer :
  • Lipase Catalysis : Porcine pancreatic lipase or Candida antarctica lipase B selectively hydrolyzes undesired enantiomers, achieving >98% enantiomeric excess (e.e.) in the synthesis of (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate .
  • Dynamic Kinetic Resolution : Combines enzymatic resolution with in situ racemization of intermediates to maximize yields (e.g., 23.9% overall yield for avibactam sodium salt over 10 steps) .
  • Computational Modeling : DFT calculations predict transition-state energies to optimize reaction conditions (e.g., solvent polarity, temperature) for stereochemical control .

Q. How can researchers identify and quantify synthetic byproducts such as Avibactam Impurity 71?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Avibactam Impurity 71 (C15H20N2O3, MW 276.33) elutes at ~8.2 min under these conditions .
  • NMR Spiking : Co-inject authentic standards (e.g., (S)-ethyl 5-((benzyloxy)imino)piperidine-2-carboxylate) to confirm impurity identity via signal overlap in 1H/13C NMR .
  • Quantitative NMR (qNMR) : Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) for precise quantification .

Q. What mechanistic insights explain the formation of oxalate salts during purification?

  • Methodological Answer :
  • Acid-Base Chemistry : Oxalic acid (pKa1 = 1.25, pKa2 = 4.14) protonates the piperidine nitrogen, forming a stable 1:1 salt with improved crystallinity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) facilitate salt formation, while non-polar solvents (e.g., dichloromethane) precipitate the product .
  • Crystallography : Single-crystal X-ray diffraction confirms the salt’s structure, with hydrogen bonds between oxalate anions and NH/O groups stabilizing the lattice .

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